Naphtho[2,3-B]furan-4,9-diol

Catalog No.
S15776615
CAS No.
645413-89-4
M.F
C12H8O3
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphtho[2,3-B]furan-4,9-diol

CAS Number

645413-89-4

Product Name

Naphtho[2,3-B]furan-4,9-diol

IUPAC Name

benzo[f][1]benzofuran-4,9-diol

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C12H8O3/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6,13-14H

InChI Key

ZLNMFKYGGBXDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=COC3=C2O)O

Naphtho[2,3-B]furan-4,9-diol is a polycyclic aromatic compound that belongs to the class of naphthofurans. It features a fused ring system composed of a naphthalene ring and a furan ring, with hydroxyl groups positioned at the 4 and 9 locations. This compound is notable for its potential biological activities and applications in various scientific fields, including medicinal chemistry and materials science. Its structure contributes to unique chemical properties, making it a subject of interest in research related to drug development and organic synthesis .

  • Oxidation: This compound can undergo oxidation reactions, which may lead to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert naphtho[2,3-B]furan-4,9-diol into its reduced forms, potentially altering its biological activity. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these processes.
  • Substitution: The compound can also engage in nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups depending on the desired outcome.

Naphtho[2,3-B]furan-4,9-diol exhibits significant biological activity that has garnered attention in pharmacological studies. It has demonstrated antitumor properties, potentially inducing apoptosis in cancer cells by targeting specific signaling pathways. Additionally, it shows antiviral activity, which may be attributed to its ability to interfere with viral replication processes. The compound's unique structure allows it to interact with various molecular targets, making it a candidate for further investigation in drug discovery .

Several synthesis methods have been developed for naphtho[2,3-B]furan-4,9-diol:

  • Palladium-Catalyzed Reverse Hydrogenolysis: This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins under palladium catalysis. It is an efficient approach that does not require oxidants or hydrogen acceptors, making it environmentally friendly .
  • Visible-Light-Mediated [3+2] Cycloaddition: This innovative synthesis method utilizes visible light to facilitate a cycloaddition reaction between naphthoquinones and alkynes. The process demonstrates excellent regioselectivity and functional group tolerance, yielding diverse derivatives of naphtho[2,3-B]furan-4,9-diol .

Naphtho[2,3-B]furan-4,9-diol has various applications across multiple fields:

  • Medicinal Chemistry: Due to its biological activities, it is being explored as a potential therapeutic agent for cancer and viral infections.
  • Material Science: Its unique chemical properties make it suitable for use in organic electronics and as a building block for advanced materials.
  • Synthetic Chemistry: It serves as an important intermediate in the synthesis of other complex organic compounds.

Studies investigating the interactions of naphtho[2,3-B]furan-4,9-diol with biological targets have revealed insights into its mechanism of action. It appears to interact with specific proteins involved in cell signaling pathways associated with apoptosis and viral replication. These interactions are crucial for understanding how this compound exerts its biological effects and could inform future drug design efforts aimed at enhancing its efficacy and selectivity against target diseases .

Naphtho[2,3-B]furan-4,9-diol can be compared with several similar compounds:

Compound NameStructural FeaturesBiological Activity
Naphtho[2,3-B]furan-4,9-dioneLacks hydroxyl groups at positions 4 and 9Different reactivity
Dihydronaphtho[2,3-B]furan-4,9-dioneReduced form of naphtho[2,3-B]furan-4,9-dioneDistinct properties
Naphtho[1,2-B]furanSimilar fused ring structure but different positionVaries with substitution

The uniqueness of naphtho[2,3-B]furan-4,9-diol lies in its specific substitution pattern and the presence of hydroxyl groups at the 4 and 9 positions. These features contribute to its diverse reactivity and potential biological activities that may differ significantly from those of its analogs .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

200.047344113 g/mol

Monoisotopic Mass

200.047344113 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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